ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable target for synthetic and medicinal chemistry research .
Preparation Methods
The synthesis of ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method includes the condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde in isopropyl alcohol under ultrasonic activation at 20°C . This reaction leads to the formation of the desired thiazolopyrimidine derivative. Industrial production methods may involve similar multi-component reactions but optimized for larger scale synthesis, potentially using microwave irradiation or other green chemistry techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolopyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the substituents and reaction conditions.
Scientific Research Applications
Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like tyrosinase, which plays a crucial role in melanin production . Additionally, it may interact with cellular receptors and signaling pathways involved in inflammation and cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds have similar structures but different substituents on the aromatic ring, leading to variations in their biological activities.
Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These derivatives have hydroxyl groups, which can enhance their reactivity and biological properties.
Ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate: Although not a thiazolopyrimidine, this compound is formed under similar reaction conditions and shares some structural features.
The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and reactivity patterns .
Properties
Molecular Formula |
C21H26N2O5S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N2O5S/c1-6-26-15-10-9-14(11-16(15)27-7-2)18-17(20(25)28-8-3)12(4)22-21-23(18)19(24)13(5)29-21/h9-11,13,18H,6-8H2,1-5H3 |
InChI Key |
CRFMIFNYYFNOQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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